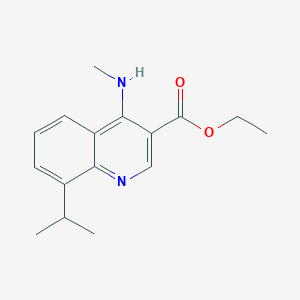
Ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate is a quinoline derivative with the molecular formula C16H20N2O2 and a molecular weight of 272.34 g/mol . Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal and synthetic organic chemistry . This compound is of particular interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate, can be achieved through various methods. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This involves the cyclization of aniline with glycerol and an oxidizing agent such as nitrobenzene.
Doebner-Miller Reaction: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
Ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. Quinolines are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division . The compound may also interact with cellular membranes, disrupting their integrity and function .
Comparison with Similar Compounds
Ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial agent with a similar quinoline structure.
Quinine: Another antimalarial compound derived from the bark of the cinchona tree.
Mefloquine: A synthetic derivative used for the treatment and prevention of malaria.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Biological Activity
Ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C16H20N2O2
- Molecular Weight : 272.34 g/mol
- SMILES Notation : O=C(C1=C(NC)C2=CC=CC(C(C)C)=C2N=C1)OCC
This quinoline derivative exhibits a unique chemical structure that contributes to its biological activities.
Research indicates that quinoline derivatives, including this compound, may exert their biological effects through various mechanisms:
- Inhibition of Kinases : Quinoline derivatives have been shown to inhibit several kinases, which play critical roles in cell signaling pathways associated with cancer progression. For instance, compounds like CJ-2360, a related quinoline derivative, demonstrated potent inhibition of anaplastic lymphoma kinase (ALK), which is crucial in certain types of cancers .
- Antimicrobial Activity : this compound has potential applications in developing new antimicrobial agents. Its structural features suggest it may interact with bacterial cell membranes or specific targets within bacterial cells, leading to growth inhibition.
- Anti-inflammatory Properties : Some quinoline derivatives have been linked to anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. This suggests that this compound may also have similar properties .
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of related quinoline derivatives, researchers found that certain compounds exhibited significant cytotoxic effects against cancer cell lines at low concentrations (30–100 nM). The mechanisms involved included apoptosis induction and cell cycle arrest, highlighting the potential of this compound in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial efficacy of quinoline derivatives showed promising results against Gram-positive and Gram-negative bacteria. The study demonstrated that modifications to the quinoline structure could enhance antibacterial activity, suggesting that this compound might be optimized for improved efficacy against resistant strains .
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
ethyl 4-(methylamino)-8-propan-2-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-5-20-16(19)13-9-18-15-11(10(2)3)7-6-8-12(15)14(13)17-4/h6-10H,5H2,1-4H3,(H,17,18) |
InChI Key |
FAMYMHJRQZAJDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC)C=CC=C2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















